molecular formula C15H22N4O2 B6798827 N-[2-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)ethyl]-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxamide

N-[2-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)ethyl]-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxamide

Cat. No.: B6798827
M. Wt: 290.36 g/mol
InChI Key: RPZMNFZTISOWAN-UHFFFAOYSA-N
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Description

N-[2-(8-oxa-3-azabicyclo[321]octan-3-yl)ethyl]-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxamide is a complex organic compound featuring a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)ethyl]-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is a key intermediate in the synthesis of this compound . The reaction conditions often include the use of chiral catalysts and specific solvents to achieve high stereoselectivity .

Industrial Production Methods

Industrial production methods for this compound are designed to maximize yield and purity while minimizing costs and environmental impact. These methods often involve optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance efficiency .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[2-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)ethyl]-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxamide involves its interaction with specific molecular targets and pathways. This compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .

Properties

IUPAC Name

N-[2-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)ethyl]-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O2/c20-15(14-8-11-2-1-6-19(11)17-14)16-5-7-18-9-12-3-4-13(10-18)21-12/h8,12-13H,1-7,9-10H2,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPZMNFZTISOWAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=NN2C1)C(=O)NCCN3CC4CCC(C3)O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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